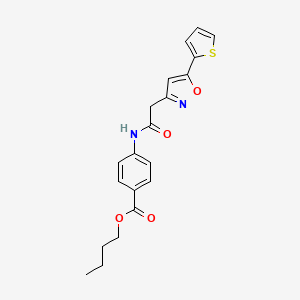
(2-(Ethylthio)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Ethylthio)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a thiazepane derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Applications De Recherche Scientifique
Quantum Technology
The compound’s potential in quantum technology could be significant due to the furan component’s relevance in quantum science. Furan derivatives are known for their electronic properties, which could be harnessed in quantum computing and sensors . The specific compound could be investigated for its ability to interact with quantum states or be used in the development of new materials with quantum applications.
Glassy Gels
In the field of material science, the compound could contribute to the creation of glassy gels. These materials combine the properties of gels and glassy polymers, offering a unique blend of hardness and stretchability . The furan component, in particular, could enhance the electrical conductivity of these materials, making them suitable for a variety of applications, including flexible electronics and smart materials.
Electrooxidation Systems
The compound may find use in electrooxidation systems for water treatment. Furan derivatives have been studied for their ability to break down contaminants through electrochemical reactions . This compound could be part of catalyst designs that improve the efficiency of pollutant degradation, contributing to cleaner water and environmental sustainability.
Medicinal Chemistry
In medicinal chemistry, the compound could be explored for its protein tyrosine kinase inhibitory activity. Such inhibitors are crucial in the treatment of various cancers as they can interfere with cell signaling pathways that lead to tumor growth . The compound’s unique structure might offer new avenues for drug development and cancer therapy.
Biomaterials
The compound’s furan and thiazepan components suggest potential applications in biomaterials. Furan derivatives are known for their biocompatibility and biodegradability, making them suitable for medical implants, tissue engineering, and drug delivery systems . Research could focus on the compound’s properties to develop new biomaterials that are safe and effective for medical use.
Antibacterial Agents
Lastly, the compound could be investigated for its antibacterial properties. Furan derivatives have shown promise as antibacterial agents against various strains of bacteria . The compound could be part of new antimicrobial treatments, addressing the growing concern of antibiotic resistance.
Mécanisme D'action
Target of Action
The primary target of (2-(Ethylthio)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is Protein Tyrosine Kinases (PTKs) . PTKs are enzymes that catalyze the transfer of a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell growth, differentiation, and signal transduction pathways .
Mode of Action
This compound interacts with its target, the PTKs, by inhibiting their activity . This results in a decrease in the phosphorylation of proteins, thereby altering the signal transduction pathways within the cell .
Biochemical Pathways
The inhibition of PTKs affects various biochemical pathways. One of the key pathways influenced is the signal transduction pathway that regulates cellular functions such as proliferation, growth, differentiation, and death . By inhibiting PTKs, this compound can disrupt these pathways, potentially leading to the inhibition of inappropriate mitogenic signaling seen in various tumor types .
Result of Action
The result of the action of this compound is the inhibition of PTKs, leading to a disruption in the signal transduction pathways within the cell . This can lead to a decrease in inappropriate mitogenic signaling, which is often seen in various tumor types . Therefore, this compound may have potential therapeutic applications in the treatment of certain types of cancer .
Propriétés
IUPAC Name |
(2-ethylsulfanylphenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-2-22-16-8-4-3-6-14(16)18(20)19-10-9-17(23-13-11-19)15-7-5-12-21-15/h3-8,12,17H,2,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKQTLKQHXCJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Ethylthio)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

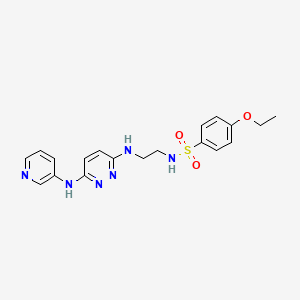

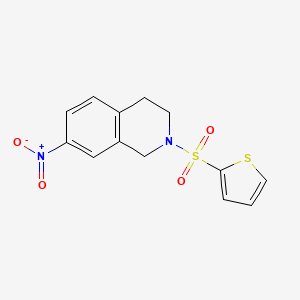

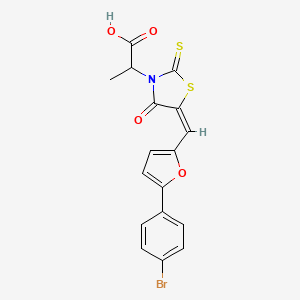

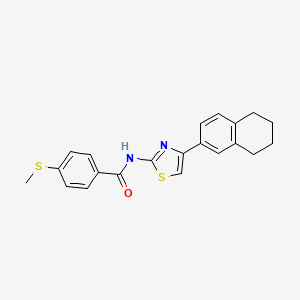
![3-Ethenylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2784995.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2784996.png)

